Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine
Description
Properties
IUPAC Name |
N-methyl-3-(3-phenyl-1,2-oxazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-14-9-5-8-12-10-13(15-16-12)11-6-3-2-4-7-11/h2-4,6-7,10,14H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJJHUDUZWTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=NO1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276603 | |
| Record name | N-Methyl-3-phenyl-5-isoxazolepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-20-8 | |
| Record name | N-Methyl-3-phenyl-5-isoxazolepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-3-phenyl-5-isoxazolepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine generally follows these key stages:
- Formation of the 3-phenyl-1,2-oxazole ring
- Attachment of the propylamine side chain
- Methylation of the amine group
These steps are designed to ensure high purity and yield of the target compound, suitable for research and pharmaceutical applications.
Formation of the 3-Phenyl-1,2-Oxazole Ring
The oxazole ring is a five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively. The 3-phenyl substitution is introduced through cyclodehydration reactions involving precursors such as phenylglyoxal and amino alcohols under acidic or dehydrating conditions.
- Typical reaction conditions: Acidic media (e.g., acetic acid, hydrochloric acid), elevated temperatures (60–120°C), and dehydrating agents (e.g., phosphorus oxychloride, polyphosphoric acid).
- Mechanism: Cyclodehydration facilitates ring closure by intramolecular nucleophilic attack of the amino group on the carbonyl carbon, followed by elimination of water.
This method provides the 3-phenyl-1,2-oxazole core with good regioselectivity and yields.
Attachment of the Propylamine Chain
The propylamine side chain is introduced at the 5-position of the oxazole ring through nucleophilic substitution or coupling reactions.
- Approach: The 5-position of the oxazole ring is functionalized with a leaving group (e.g., halogen or tosylate), which is then displaced by a 3-aminopropyl nucleophile.
- Reaction conditions: Typically carried out in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at moderate temperatures (50–80°C).
- Alternative: Direct alkylation of the oxazole ring with 3-bromopropylamine under basic conditions.
This step yields the 3-(3-phenyl-1,2-oxazol-5-yl)propylamine intermediate.
Methylation of the Amine Group
The terminal amine is methylated to form the methylated amine derivative.
- Methylating agents: Methyl iodide (CH3I) or methyl sulfate are commonly used.
- Conditions: Reaction is conducted in the presence of a base such as potassium carbonate or sodium hydride in solvents like acetonitrile or acetone at room temperature to mild heating.
- Outcome: Selective N-methylation occurs without affecting the oxazole ring.
Purification and Characterization
- Purification: The crude product is purified by recrystallization or chromatographic techniques (silica gel column chromatography using hexane/ethyl acetate mixtures).
- Characterization: Confirmed by spectroscopic methods such as NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Precursors | Conditions | Key Notes |
|---|---|---|---|
| Oxazole ring formation | Phenylglyoxal + amino alcohol | Acidic medium, heat (60–120°C) | Cyclodehydration, ring closure |
| Propylamine chain attachment | 5-halogenated oxazole + 3-aminopropyl nucleophile | Polar aprotic solvent, 50–80°C | Nucleophilic substitution |
| Amine methylation | Methyl iodide + base | Room temperature to mild heating | Selective N-methylation |
| Purification | Recrystallization or silica gel chromatography | Solvent system: hexane/ethyl acetate | Ensures >95% purity |
Research Findings and Industrial Considerations
- The synthetic route is adaptable for scale-up with optimization of reaction times and reagent stoichiometry to maximize yield and minimize by-products.
- Industrial processes may incorporate catalysts to enhance reaction rates, such as Lewis acids in the oxazole ring formation.
- Purification strategies avoid extensive chromatography by employing crystallization techniques when possible, reducing costs.
- Methylation steps require careful control to avoid over-alkylation or side reactions.
- Safety data indicate the need for handling methyl iodide and acidic reagents with appropriate precautions.
Comparative Notes
While direct literature specifically detailing the preparation of this compound is limited, analogous compounds such as Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine have well-documented synthetic routes involving similar strategies of oxazole ring formation, side chain attachment, and methylation. These methods provide a reliable framework adaptable to the target compound.
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives using reagents such as manganese dioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, alkyl halides, and nucleophiles.
Major Products Formed
Scientific Research Applications
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Oxazole derivatives are used in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: The compound is investigated for its interactions with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Fluorinated Analog: {3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine
- Molecular Formula : C₁₃H₁₅FN₂O
- Molecular Weight : ~235.28 g/mol (216.28 + 18.998 for fluorine) .
- Key Features: The 4-fluorophenyl group introduces electronegativity and enhanced metabolic stability compared to the non-fluorinated parent compound. Fluorination often improves bioavailability by reducing oxidative metabolism .
- Applications : Used in high-throughput screening for drug discovery, with pricing reflecting its specialized role (e.g., 50 mg for €477) .
Aliphatic Analog: Methyl[(3-propyl-1,2-oxazol-5-yl)methyl]amine
- Molecular Formula : C₇H₁₃N₂O
- Molecular Weight : 141.19 g/mol .
- Key Features : Replacement of the phenyl group with a propyl chain reduces aromaticity, diminishing π-π stacking interactions. This may lower binding affinity to aromatic-rich biological targets but increase flexibility and solubility .
- Purity : 95% .
Heterocyclic Variant: [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
Tabular Comparison
Role of Substituents
- Phenyl vs. This modification is common in CNS-targeting drugs to improve blood-brain barrier penetration .
- Oxazole vs. Oxadiazole : The 1,2-oxazole ring offers a hydrogen-bond acceptor at the oxygen atom, while 1,2,4-oxadiazole provides two nitrogen atoms, enabling diverse binding modes .
Biological Activity
Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article synthesizes available data on its biological activity, including case studies and research findings.
Chemical Structure
The compound features a phenyl group attached to an oxazole ring, which is known for its diverse biological properties. The presence of the amine group enhances its potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives exhibiting similar structures have demonstrated significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activities of Similar Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | C. albicans | 0.0048 mg/mL |
| Compound C | S. aureus | 0.0098 mg/mL |
These findings indicate that structural modifications can lead to enhanced biological activity against various pathogens, suggesting that this compound may exhibit similar properties.
Neuropharmacological Effects
The compound's amine structure allows it to interact with neurotransmitter systems. Research on related compounds has shown that they can modulate neurotransmitter release and influence neuronal excitability.
Case Study: Interaction with Amine Oxidases
A study investigated the effects of this compound on amine oxidases, which play a crucial role in neurotransmitter metabolism. The results indicated that this compound could inhibit certain amine oxidases, potentially leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in neurotransmitter degradation.
- Modulation of Receptor Activity : It could potentially influence receptor activity by acting as an agonist or antagonist at specific sites.
Research Findings
Various studies have explored the pharmacological properties of similar compounds:
- Antibacterial Properties : Research has shown that certain derivatives exhibit broad-spectrum antibacterial activity, with MIC values significantly lower than those of standard antibiotics.
- Neuroprotective Effects : Some derivatives have been noted for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for Methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine, and how can purity be validated?
The synthesis typically involves coupling reactions between oxazole derivatives and alkylamine precursors. For example, oxazole rings can be functionalized via nucleophilic substitution or cycloaddition, followed by propylamine chain elongation. Purity validation requires a combination of analytical techniques:
- HPLC/GC-MS : To assess organic impurities and confirm molecular weight.
- NMR Spectroscopy : To verify structural integrity and detect residual solvents.
- Elemental Analysis : To validate stoichiometric composition. High-purity batches (>95%) are critical for reproducible crystallographic and biological studies .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing its structure?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, particularly for resolving bond lengths and angles. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
- FT-IR/Raman Spectroscopy : Identify functional groups (e.g., oxazole C=N stretches at ~1600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
- ORTEP-3/WinGX : Generate thermal ellipsoid plots for visualizing atomic displacement .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Contradictions often arise from disordered solvent molecules or twinning. Methodological strategies include:
- SHELXL Constraints : Apply restraints to bond distances/angles in disordered regions.
- TWIN/BASF Commands : For twinned data, refine twin laws and scale factors iteratively.
- High-Resolution Data : Use synchrotron sources (λ < 1 Å) to improve electron density maps. Cross-validation with spectroscopic data (e.g., NMR coupling constants) can resolve ambiguities in stereochemistry .
Q. What computational approaches predict the compound's interaction with biological targets (e.g., ACE inhibitors)?
- Molecular Docking (AutoDock Vina, Glide) : Dock the compound into ACE’s active site (PDB: 1O8A) using the native ligand’s pose as a reference (see Fig. 1 in ).
- MD Simulations (GROMACS/AMBER) : Assess binding stability over 100+ ns trajectories.
- QM/MM Hybrid Methods : Evaluate electronic interactions at the oxazole-metal ion interface (e.g., Zn²⁺ in ACE). Experimental validation via IC₅₀ assays or SPR binding kinetics is recommended .
Q. How to analyze hydrogen-bonding patterns in its solid-state structure using graph set analysis?
- Graph Set Notation (Etter’s formalism) : Classify motifs as D (donor), A (acceptor), or R (ring) descriptors. For example, a dimeric N–H⋯N interaction may be labeled D₂²(10) .
- Mercury CSD : Visualize and quantify H-bond networks.
- Topology Analysis : Identify supramolecular synthons (e.g., oxazole⋯amine interactions driving crystal packing). This approach aids in predicting polymorph stability and co-crystal design .
Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Ventilation : Monitor airborne concentrations (TLV < 1 ppm). Safety data sheets (SDS) for structurally similar amines highlight risks of irritation and sensitization .
Q. How to optimize reaction yields in oxazole-amine coupling reactions?
- Catalyst Screening : Pd/C or CuI for cross-couplings; monitor via TLC.
- Solvent Selection : Use DMF or THF for polar intermediates; switch to toluene for cyclization steps.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C vs. 24 hrs conventional). Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradients) improves yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
